塩基性没食子酸ビスマス水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Bismuth subgallate hydrate has a wide range of applications in scientific research:

作用機序

塩基性没食子酸ビスマス水和物の正確な作用機序は完全には解明されていません。この化合物は、以下のように作用すると考えられています。

生化学分析

Biochemical Properties

Bismuth subgallate hydrate is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to inactivate enzymes involved in respiration, such as F1-ATPase , and other enzymes, such as urease . Furthermore, studies have shown that bismuth compounds like bismuth subgallate hydrate are capable of demonstrating antimicrobial effects against various gastrointestinal tract pathogens .

Cellular Effects

Bismuth subgallate hydrate has been reported to have protective effects on the gastric mucosa . It has also been shown to be highly cytotoxic to hepatocellular carcinoma (HepG2), promoting apoptosis, blocking the cell cycle, and inhibiting cell invasion .

Molecular Mechanism

The exact mechanism(s) of action by which bismuth compounds like bismuth subgallate hydrate exert their effects remains unclear . Experimental observations suggest that bismuth has been able to complex with the bacterial wall and periplasmic membrane, inhibit bacterial enzymes, and interfere with a range of Zn 2+ - and Fe 3+ -regulating proteins .

Temporal Effects in Laboratory Settings

The crystal structure of bismuth subgallate hydrate was found to remain intact after stirring samples in aqueous HCl solutions at 37 °C, indicating stability under acidic conditions similar to that of gastric acid . This suggests that the compound has good stability over time in laboratory settings.

Metabolic Pathways

Any absorbed bismuth is eliminated from the body by both the urinary and faecal (including bile) routes .

Transport and Distribution

Due to its poor solubility and absorption, it is likely that the compound remains largely localized to the gastrointestinal tract following oral administration .

Subcellular Localization

Given its poor solubility and absorption, it is likely that the compound does not readily penetrate cells to reach subcellular compartments .

準備方法

塩基性没食子酸ビスマス水和物は、様々な方法で合成することができます:

沈殿法: この方法は、硝酸ビスマス溶液から、水溶液中の没食子酸を用いて塩基性没食子酸ビスマス三水和物を沈殿させることを含みます.

固相反応: もう1つの方法は、固体のオキソヒドロキソ硝酸ビスマス、オキソヒドロキソ過塩素酸ビスマス、オキソ炭酸ビスマス、またはオキソ塩化ビスマスを没食子酸溶液と反応させることを含みます.

工業的生産: 工業的には、塩基性没食子酸ビスマスは、有機酸塩と五水和硝酸ビスマスと共溶媒を混合し、加熱と抽出工程を経て製造されます.

3. 化学反応の分析

塩基性没食子酸ビスマス水和物は、様々な化学反応を起こします:

酸化還元反応: これらの反応に関する具体的な情報は限られています。

置換反応: 塩基性没食子酸ビスマスのフェノラート基は、他の配位子と置換反応を起こす可能性があります.

一般的な試薬と条件: 没食子酸や硝酸ビスマスなどの試薬は、その合成に一般的に使用されます.

主要な生成物: これらの反応の主な生成物は、塩基性没食子酸ビスマス水和物そのものであり、その水和状態は反応条件によって異なります.

4. 科学研究への応用

塩基性没食子酸ビスマス水和物は、科学研究において幅広い応用範囲を持っています:

化学反応の分析

Bismuth subgallate hydrate undergoes various chemical reactions:

Oxidation and Reduction: It can participate in redox reactions, although specific details on these reactions are limited.

Substitution Reactions: The phenolate groups in bismuth subgallate can undergo substitution reactions with other ligands.

Common Reagents and Conditions: Reagents such as gallic acid and bismuth nitrate are commonly used in its synthesis.

類似化合物との比較

塩基性没食子酸ビスマス水和物は、以下のような他のビスマス化合物と比較することができます:

塩基性サリチル酸ビスマス: これは、消化器系の不快感や消化性潰瘍病に使用されます. この化合物は、抗菌性も有しますが、化学構造や具体的な用途が異なります。

塩基性硝酸ビスマス: これは、収れん剤や消毒剤など、様々な医療用途に使用されます.

酸化ビスマス: これは、主にセラミックやガラスの製造など、工業用途で使用されます.

塩基性没食子酸ビスマス水和物は、その独特の配位高分子構造と、医学や工業における幅広い応用範囲によって特徴付けられます .

特性

InChI |

InChI=1S/C7H6O5.Bi.2H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;;/h1-2,8-10H,(H,11,12);;2*1H2/q;+2;;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRZNUWUKYCZNU-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

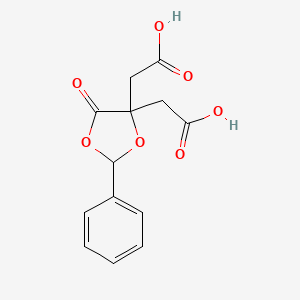

C1=C(C=C2C(=C1O)O[Bi]O2)C(=O)O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BiO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B569848.png)